1,3-dimethoxypropane-2-thiol
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Overview
Description
1,3-dimethoxypropane-2-thiol: is an organic compound with the molecular formula C5H12O2S . It is characterized by the presence of two methoxy groups and a thiol group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-dimethoxypropane-2-thiol can be synthesized through the reaction of 1,3-dimethoxypropane with hydrogen sulfide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as distillation or recrystallization, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-dimethoxypropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-dimethoxypropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 1,3-dimethoxypropane-2-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, leading to changes in the structure and function of proteins and other biomolecules. This reactivity is crucial for its applications in biochemistry and medicine .
Comparison with Similar Compounds
1,3-dimethoxypropane: Similar structure but lacks the thiol group.
1,3-dithiolane: Contains two sulfur atoms in a five-membered ring.
1,3-dithiane: Contains two sulfur atoms in a six-membered ring
Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions with biological molecules .
Properties
CAS No. |
1859709-21-9 |
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Molecular Formula |
C5H12O2S |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
1,3-dimethoxypropane-2-thiol |
InChI |
InChI=1S/C5H12O2S/c1-6-3-5(8)4-7-2/h5,8H,3-4H2,1-2H3 |
InChI Key |
PVJMWFQUDHFKOT-UHFFFAOYSA-N |
Canonical SMILES |
COCC(COC)S |
Purity |
95 |
Origin of Product |
United States |
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